

CAS number and molecular formula of Perfluorohexyloctane

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Compound of Interest

Compound Name: Perfluorohexyloctane

Cat. No.: B161206

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An In-Depth Technical Guide to **Perfluorohexyloctane**

Introduction

Perfluorohexyloctane is a semifluorinated alkane (SFA) recently approved for the treatment of the signs and symptoms of dry eye disease (DED).[1][2] Marketed under brand names like Miebo® in the United States and NovaTears® or EvoTears® in other regions, it is a first-in-class, water-free, and preservative-free ophthalmic solution that directly targets excessive tear evaporation, a primary cause of DED, particularly in patients with Meibomian Gland Dysfunction (MGD).[2][3][4]

Structurally, **Perfluorohexyloctane** is a diblock molecule composed of a perfluorinated hexyl chain and a hydrogenated octyl (hydrocarbon) chain. This unique amphiphilic and amphiphobic nature imparts specific physicochemical properties, such as low surface tension and an ability to form a stable monolayer at an air-liquid interface, which are central to its therapeutic action. Unlike most DED treatments that aim to increase tear production or reduce inflammation, **Perfluorohexyloctane** acts as a surrogate for the deficient lipid layer of the tear film, effectively reducing the rate of tear evaporation.

Chemical and Physical Properties

Perfluorohexyloctane is an inert, colorless, non-aqueous liquid. Its key identifiers and physicochemical properties are summarized below.

Property	Value	Reference(s)
CAS Number	133331-77-8	
Molecular Formula	C ₁₄ H ₁₇ F ₁₃	
Molecular Weight	432.27 g/mol	
IUPAC Name	1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane	
Synonyms	F6H8, NOV03, 1-(Perfluorohexyl)octane	
Appearance	Colorless liquid	
Density	1.331 g/cm ³ at 20 °C	
Boiling Point	223 °C	
Melting Point	-5.2 °C	
Solubility	Sparingly soluble in Ethanol (1-10 mg/mL). Immiscible with water.	
Refractive Index	Similar to water	

Synthesis Overview

A novel synthesis method for **Perfluorohexyloctane** involves a visible light-catalyzed olefin hydroalkylation reaction. This process utilizes perfluorohexyl iodoalkane and 1-octene as starting materials. A key innovation in this method is the substitution of expensive silane reagents with more economical tertiary amines (e.g., triethylamine) as iodine atom abstracting agents, and a catalytic amount of a solid mercaptan as a hydrogen atom donor, which minimizes byproduct formation. The reaction is initiated by an organic small-molecule photocatalyst under visible light, avoiding the need for expensive heavy metals like Ruthenium or Iridium. The process is suitable for large-scale production, potentially using flow chemistry techniques.

Another described two-step process involves:

- Reacting Perfluorohexyl Iodide with 1-Octene in the presence of an initiator to form Perfluorohexyl Iodooctane.
- Reacting the resulting Perfluorohexyl Iodooctane with a metal catalyst and a reducing agent to yield the final 1-**Perfluorohexyloctane** product.

Purification of the final product can be achieved through methods such as distillation or freeze crystallization.

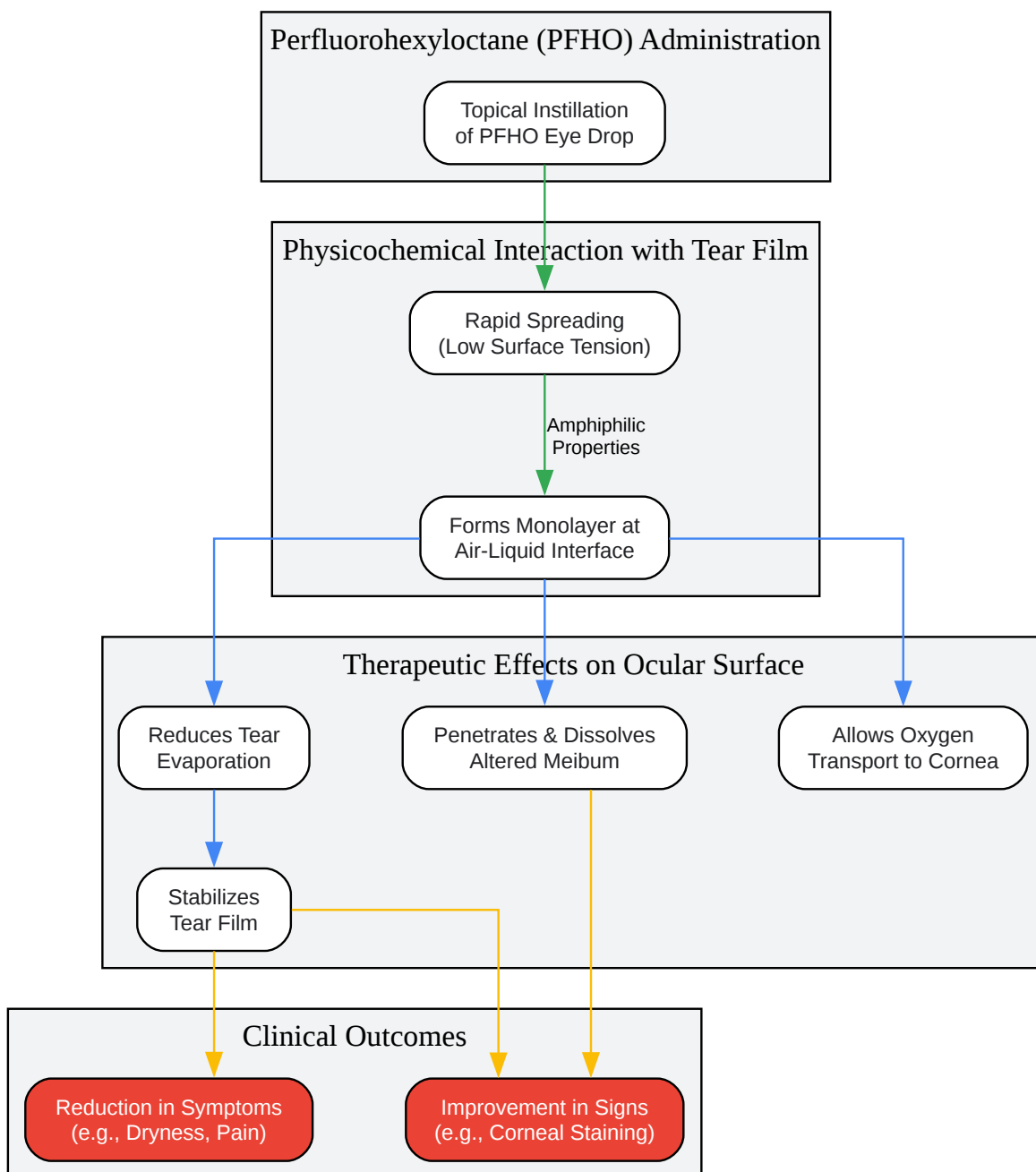
Mechanism of Action

The primary mechanism of action of **Perfluorohexyloctane** in treating DED is physical, not pharmacological. It addresses the excessive evaporation of the aqueous layer of the tear film, a hallmark of evaporative DED and MGD.

Upon topical instillation into the eye, **Perfluorohexyloctane** leverages its low surface tension to spread rapidly and evenly across the ocular surface. Due to its amphiphilic properties, it forms a stable, thin monolayer at the air-liquid interface of the tear film. This layer acts as a surrogate for the natural, yet deficient, lipid layer of the tear film.

The key functions derived from this mechanism are:

- **Inhibition of Evaporation:** The **Perfluorohexyloctane** monolayer serves as a barrier, significantly reducing the evaporation of the underlying aqueous tear layer. In vitro studies have shown that it can inhibit saline evaporation by approximately 80%.
- **Tear Film Stabilization:** By preventing rapid evaporation, it stabilizes the entire tear film structure, leading to an increased tear film breakup time.
- **Ocular Surface Protection:** It penetrates and interacts with the viscous meibum in dysfunctional meibomian glands. Furthermore, its high oxygen solubility allows for sufficient oxygen transport to the avascular cornea, which is essential for maintaining corneal health and promoting healing.



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Fig. 1: Proposed mechanism of action for **Perfluorohexyloctane**.

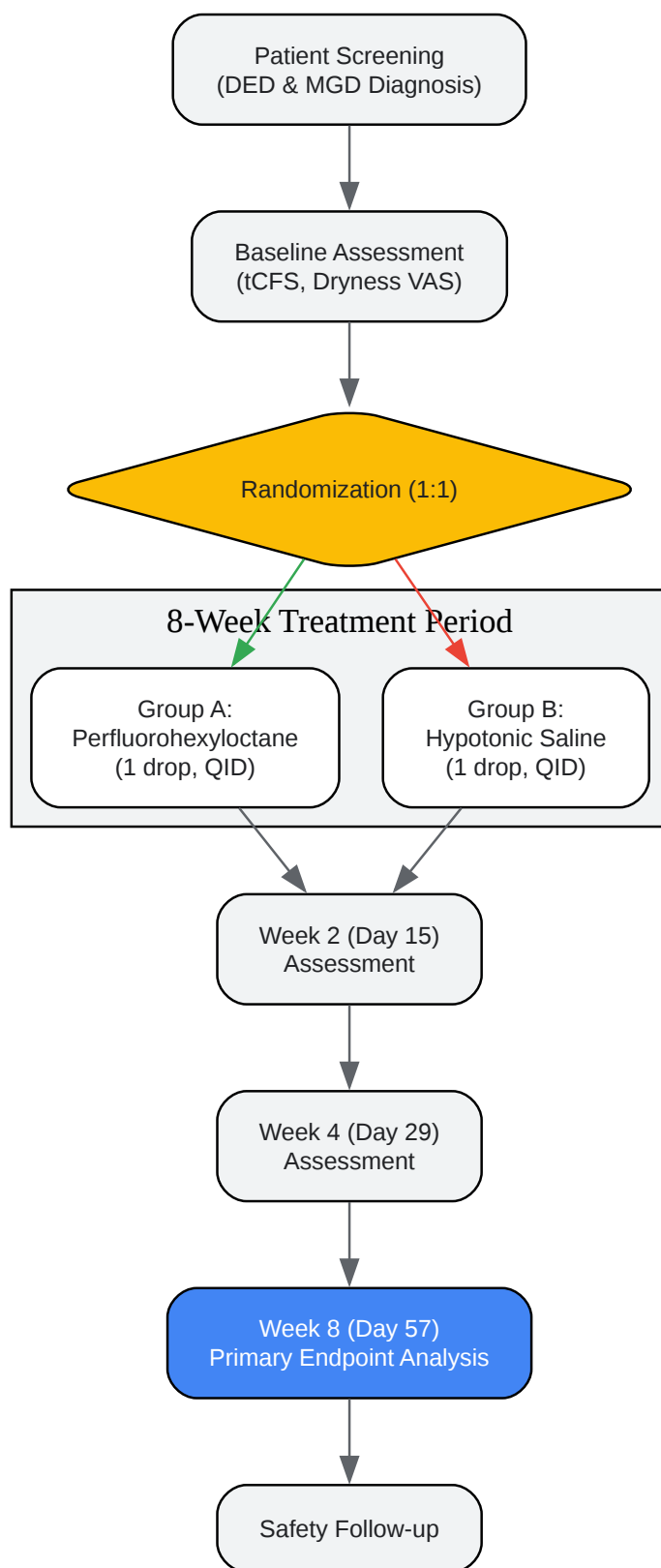
Clinical Development and Efficacy

Perfluorohexyloctane has been evaluated in several multicenter, randomized, controlled clinical trials. The pivotal Phase 3 studies, GOBI and MOJAVE, provided the primary efficacy and safety data supporting its FDA approval.

Experimental Protocol: GOBI and MOJAVE Phase 3 Trials

The GOBI and MOJAVE studies were similarly designed, randomized, multicenter, double-masked, saline-controlled trials to assess the efficacy and safety of **Perfluorohexyloctane** for DED associated with MGD.

- **Objective:** To evaluate the efficacy and safety of **Perfluorohexyloctane** (100%, designated NOV03) compared to a hypotonic saline control for the treatment of signs and symptoms of DED with MGD.
- **Study Population:** Adult patients (≥ 18 years) with a history of DED for at least 6 months, signs of MGD, and specific baseline scores for corneal staining and eye dryness.
- **Randomization and Blinding:** Eligible subjects were randomized in a 1:1 ratio to receive either **Perfluorohexyloctane** or the saline control. Both investigators and subjects were masked to the treatment assignment.
- **Treatment Regimen:** Patients were instructed to instill one drop of the assigned treatment in each eye four times daily (QID) for the duration of the study.
- **Study Duration and Assessments:** The treatment period was 8 weeks (approximately 57 days). Efficacy and safety assessments were conducted at baseline and at follow-up visits on Day 15, Day 29, and Day 57.
- **Primary Efficacy Endpoints:** The two primary endpoints, assessed at Week 8/Day 57, were:
 - **Change from Baseline (CFB) in Total Corneal Fluorescein Staining (tCFS):** An objective sign of corneal damage, graded on a standardized scale.
 - **Change from Baseline (CFB) in Eye Dryness Visual Analog Scale (VAS) Score:** A subjective symptom score, where patients rate their eye dryness on a continuous scale.



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